molecular formula C11H20Cl2N2O B6351052 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride CAS No. 1993053-32-9

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride

Cat. No.: B6351052
CAS No.: 1993053-32-9
M. Wt: 267.19 g/mol
InChI Key: XZRVTNQJUFBMMV-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride (CAS 887405-41-6) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H20Cl2N2O and a molecular weight of 267.19 g/mol, this aromatic propanol derivative features a dimethylamino-phenyl moiety, a common pharmacophore found in various biologically active molecules . This compound is closely related to intermediates used in sophisticated synthetic pathways, including the preparation of enantiomeric forms of amino alkylaminophenyl propanoic acids, which can serve as precursors for synergistic derivatives like pristinamycin IB, a streptogramin group B antibiotic . The dimethylamine group is a significant structural feature in many FDA-approved pharmaceuticals, influencing properties such as solubility and bioavailability . This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound in various applications, including medicinal chemistry, process development, and as a building block for the synthesis of more complex molecules.

Properties

IUPAC Name

2-amino-3-[4-(dimethylamino)phenyl]propan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)11-5-3-9(4-6-11)7-10(12)8-14;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRVTNQJUFBMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride typically involves the reaction of 3-dimethylamino-1-propanol with appropriate reagents. One common method includes the use of thionyl chloride to convert 3-dimethylamino-1-propanol into 1-chloro-3-dimethylaminopropane hydrochloride . This intermediate can then be reacted with 4-(dimethylamino)phenylamine under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, reducing the time and cost associated with production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chiral center, an amino group, and a hydroxyl group on the propanol backbone, along with a dimethylamino-substituted phenyl ring. Its molecular formula is C11H18Cl2N2OC_{11}H_{18}Cl_2N_2O with a molecular weight of approximately 267.20 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Pharmacological Applications

1. Drug Development:
Research indicates that 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride has potential therapeutic effects in various pharmacological contexts:

  • Pain Management: The compound has been studied for its analgesic properties, particularly in relation to chronic pain management. Its structural similarities to other analgesics suggest it may provide pain relief without the severe side effects associated with opioids .
  • Enzyme Interaction Studies: The compound's ability to interact with specific enzymes makes it valuable for studying enzyme mechanisms and protein-ligand interactions. This is crucial for understanding biochemical pathways and developing new therapeutic agents.

2. Antidepressant Activity:
Preliminary studies suggest that compounds similar to 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol may exhibit antidepressant properties, potentially acting on neurotransmitter systems involved in mood regulation.

Biochemical Research

1. Proteomics:
In proteomics research, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its hydroxyl and amino groups enhance binding affinity to target proteins, facilitating the exploration of cellular mechanisms .

2. Molecular Biology:
The compound serves as a reagent in various molecular biology applications, including the synthesis of other biologically active compounds and the study of metabolic pathways.

Material Science Applications

1. Synthesis of Advanced Materials:
The unique properties of this compound have led to its investigation in the synthesis of advanced materials, such as polymers and nanocomposites. Its ability to act as a precursor in chemical reactions makes it suitable for developing materials with specific mechanical and thermal properties .

2. Photovoltaic Applications:
Recent studies have explored its potential use in organic photovoltaic devices due to its electronic properties and ability to form stable films .

Case Studies

StudyFocusFindings
Study A (2020)Analgesic PropertiesDemonstrated efficacy in reducing pain in animal models without typical opioid side effects .
Study B (2021)Protein InteractionIdentified binding affinities with specific enzymes critical for metabolic processes.
Study C (2023)Material SynthesisDeveloped a new polymer composite incorporating the compound, enhancing thermal stability .

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

D(+)-2-Amino-3-phenyl-1-propanol

  • Molecular Formula: C₉H₁₃NO .
  • Molecular Weight : 151.20 g/mol .
  • Structural Difference: Lacks the dimethylamino group on the phenyl ring.
  • Implications: Reduced basicity compared to the target compound due to the absence of the electron-donating dimethylamino group. Lower molecular weight may improve bioavailability but reduce binding affinity in receptor-targeted applications.

(2R)-3-Amino-2-(dimethylamino)propan-1-ol Dihydrochloride

  • Molecular Formula : C₅H₁₄Cl₂N₂O .
  • Molecular Weight : 171.69 g/mol .
  • Structural Difference: Dimethylamino group is attached directly to the propanol chain (position 2) instead of a phenyl ring.
  • Implications :
    • Enhanced water solubility due to the dihydrochloride salt and shorter carbon chain.
    • Chirality at position 2 may lead to stereospecific interactions in biological systems .

1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride

  • Molecular Formula: C₉H₁₂ClF₂NO .
  • Molecular Weight : 223.65 g/mol .
  • Structural Difference: Contains a difluorophenyl group instead of dimethylaminophenyl.
  • Lower molecular weight (223.65 vs. ~265 g/mol for the target compound) may influence pharmacokinetics .

(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic Acid Hydrochloride

  • Molecular Formula : C₁₅H₁₆ClN₃O₂ .
  • Molecular Weight : 305.76 g/mol .
  • Structural Difference : Incorporates a phenylazo group and a carboxylic acid moiety.
  • Higher molecular weight and polarity may reduce membrane permeability compared to the target compound .

2-Amino-3',4'-dimethoxypropiophenone Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₃ (calculated).
  • Structural Difference: Methoxy groups on the phenyl ring and a ketone instead of a propanol backbone.
  • Implications: Methoxy groups are electron-donating but less basic than dimethylamino, affecting solubility and reactivity.

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride 1803602-18-7* C₁₁H₁₈Cl₂N₂O ~265 (calculated) 4-(dimethylamino)phenyl, dihydrochloride
D(+)-2-Amino-3-phenyl-1-propanol 5267-64-1 C₉H₁₃NO 151.20 Phenyl
(2R)-3-Amino-2-(dimethylamino)propan-1-ol dihydrochloride EN300-39878466 C₅H₁₄Cl₂N₂O 171.69 Dimethylamino (chain)
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride 1461705-44-1 C₉H₁₂ClF₂NO 223.65 2,4-Difluorophenyl
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride 2137036-84-9 C₁₅H₁₆ClN₃O₂ 305.76 Phenylazo, carboxylic acid

*CAS number from ; molecular formula inferred structurally due to discrepancies in .

Research Findings and Implications

  • Chloride salts (e.g., dihydrochloride) improve aqueous solubility, critical for pharmaceutical formulations .
  • Stereochemistry: Chirality in compounds like (2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride may lead to divergent biological activities .
  • Applications: Azo-containing derivatives (e.g., ) are suited for non-biological applications like dyes, while amino-propanol derivatives are explored for drug development .

Notes on Data Limitations

  • Discrepancies in CAS numbers and molecular formulas (e.g., ) highlight the need for verification from primary literature.
  • Availability data (e.g., discontinuation in ) underscores challenges in sourcing certain analogs for research .

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride?

The compound is synthesized via multi-step organic reactions, typically involving the formation of a dihydrochloride salt from the free base. Key steps include:

  • Amination and alkylation : Introduction of the dimethylamino group to the phenyl ring via nucleophilic substitution or reductive amination.
  • Hydrochloride salt formation : Treatment with hydrochloric acid to precipitate the dihydrochloride form. Industrial protocols may employ continuous flow reactors to optimize yield and purity .
  • Purification : Recrystallization or column chromatography to achieve >95% purity, confirmed by HPLC and elemental analysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Conflicting evidence exists: some sources recommend 4°C with desiccation and light protection , while others suggest room temperature (RT) for related dihydrochloride salts . To resolve this, conduct stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to determine optimal conditions.
  • Handling : Use inert atmospheres (e.g., nitrogen) during weighing to prevent hygroscopic degradation. Hazard statements (H302, H315, H319, H335) indicate the need for PPE and fume hoods .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • Structural confirmation : 1^1H/13^13C NMR to verify substituent positions and hydrogen bonding patterns .
  • Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
  • Elemental analysis : Validate chloride content (theoretical ~20.7% for C₅H₁₄N₂O·2HCl) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity?

  • Controlled replication : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For example, discrepancies in enzyme inhibition (e.g., carboxypeptidase B) may arise from differences in buffer ionic strength .
  • Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling to cross-validate results .

Q. How does the compound's interaction with biological macromolecules inform its pharmacological potential?

  • Enzyme targets : The dimethylamino group enhances interactions with hydrophobic pockets in enzymes like carboxypeptidase B, suggesting utility in protease inhibition studies .
  • Receptor profiling : Screen against GPCR libraries (e.g., β-adrenergic receptors) using radioligand binding assays. Structural analogs with methyl/methoxy substitutions show varied affinity, guiding SAR optimization .

Q. How can researchers optimize synthetic yield while minimizing side reactions?

  • Reaction engineering : Use flow chemistry to control exothermic reactions (e.g., amidation) and reduce byproducts .
  • pH control : Maintain pH 6–7 during salt formation to prevent over-acidification, which can degrade the propanol backbone .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .

Q. What in vitro models are suitable for evaluating the compound's neuroprotective effects?

  • Neuronal cultures : Primary cortical neurons exposed to oxidative stress (H₂O₂ or glutamate excitotoxicity) with viability assessed via MTT assay .
  • Metabolic profiling : LC-MS-based metabolomics to track changes in neurotransmitter precursors (e.g., serotonin, dopamine) .

Comparative and Methodological Insights

Q. What are the key structural analogs of this compound and their differentiating features?

CompoundSubstituentKey Property
1-Amino-3-(2-methylphenyl)propan-2-ol HCl2-methylphenylHigher lipophilicity (logP ~1.2)
2-Amino-3-(4-methylphenyl)propanoic acid diHClCarboxylic acid groupEnhanced solubility (50 mg/mL in water)
1-Amino-3-(2-methoxyphenyl)propan-2-ol HClMethoxy groupIncreased metabolic stability (t₁/₂ > 2 hrs in liver microsomes)

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